Cas no 119302-18-0 (Piperidinium, 1-[(2b,3a,5a,16b,17a)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-,bromide (9CI))

Piperidinium, 1-[(2b,3a,5a,16b,17a)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-,bromide (9CI) structure
119302-18-0 structure
Product Name:Piperidinium, 1-[(2b,3a,5a,16b,17a)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-,bromide (9CI)
CAS-nummer:119302-18-0
MF:C36H61BrN2O4
MW:665.784550428391
CID:162198
PubChem ID:182554
Update Time:2025-04-19

Piperidinium, 1-[(2b,3a,5a,16b,17a)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-,bromide (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Piperidinium, 1-[(2b,3a,5a,16b,17a)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-,bromide (9CI)
    • Piperidinium, 1-[(2beta,3alpha,5alpha,16beta,17alpha)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-, bromide (9CI)
    • 119302-18-0
    • 1-(3-Acetyloxy-17-(1-oxobutoxy)-2-(1-piperidinyl)-androstan-16-yl)-1-methylpiperidinium
    • 1-[(2beta, 3alpha, 5alpha, 16beta, 17alpha)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)-androstan-16-yl]-1-methylpiperidinium bromide
    • org9616
    • Org-9616
    • [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate;bromide
    • DTXSID60922931
    • ZFJFKPJKLLLVSR-HELRLQSOSA-M
    • Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17alpha)-3-(acetyloxy)-17-(1-oxobutoxy)-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide
    • 3-(Acetyloxy)-17-(butanoyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-2-(piperidin-1-yl)androstane bromide
    • Org 9616
    • SCHEMBL10699724
    • Inchi: 1S/C36H61N2O4.BrH/c1-6-13-33(40)42-34-31(38(5)20-11-8-12-21-38)23-29-27-15-14-26-22-32(41-25(2)39)30(37-18-9-7-10-19-37)24-36(26,4)28(27)16-17-35(29,34)3;/h26-32,34H,6-24H2,1-5H3;1H/q+1;/p-1/t26-,27+,28-,29-,30-,31-,32-,34+,35-,36-;/m0./s1
    • InChI-sleutel: ZFJFKPJKLLLVSR-HELRLQSOSA-M
    • LACHT: [Br-].O(C(CCC)=O)[C@@H]1[C@H](C[C@H]2[C@@H]3CC[C@H]4C[C@@H]([C@H](C[C@]4(C)[C@H]3CC[C@@]21C)N1CCCCC1)OC(C)=O)[N+]1(C)CCCCC1

Berekende eigenschappen

  • Exacte massa: 664.381471
  • Monoisotopische massa: 664.381471
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 43
  • Aantal draaibare bindingen: 8
  • Complexiteit: 989
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 10
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 55.8

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd